4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid
Description
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid (CAS 330638-42-1) is a benzoic acid derivative featuring a 5-methoxymethyl-furan-2-carbonyl group linked via an amide bond to the para-position of the aromatic ring. Its molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol . The compound is commercially available as a molecular building block, indicating its utility in pharmaceutical or materials science research. Structurally, it combines a furan ring substituted with a methoxymethyl group and a carboxylic acid moiety, which may confer unique electronic and steric properties relevant to drug design or catalysis .
Properties
IUPAC Name |
4-[[5-(methoxymethyl)furan-2-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-11-6-7-12(20-11)13(16)15-10-4-2-9(3-5-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWYJOELOMUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353910 | |
| Record name | 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330638-42-1 | |
| Record name | 4-[[[5-(Methoxymethyl)-2-furanyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330638-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves two key steps:
- Preparation of the substituted furan-2-carbonyl intermediate bearing the methoxymethyl group.
- Coupling of this intermediate with para-aminobenzoic acid to form the amide linkage.
Preparation of the 5-(Methoxymethyl)furan-2-carbonyl Intermediate
The substituted furan moiety can be synthesized starting from 5-formylfuran-2-carboxylic acid or related furan derivatives. A representative method includes:
Oxidation and functional group transformation : 5-formylfuran-2-carboxylic acid is treated with methanol and sodium cyanide under mild conditions, followed by oxidation with manganese dioxide (MnO2) to yield 5-(methoxycarbonyl)furan-2-carboxylic acid derivatives. This step introduces the methoxymethyl group at the 5-position of the furan ring.
Purification : The reaction mixture is typically filtered to remove inorganic residues and purified by column chromatography using solvents such as dichloromethane/methanol mixtures with acetic acid additives to obtain the pure intermediate.
This intermediate serves as the acyl component for subsequent amide bond formation.
Amide Bond Formation with 4-Aminobenzoic Acid
The coupling of the furan-2-carbonyl intermediate with 4-aminobenzoic acid to form 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid is generally achieved by:
Activation of the carboxyl group : The carboxylic acid of the furan intermediate is activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to facilitate amide bond formation.
Reaction conditions : The activated intermediate is reacted with 4-aminobenzoic acid under controlled temperature (often room temperature to 70 °C) in suitable solvents like dichloromethane, dimethylformamide (DMF), or ethanol.
Isolation and purification : The product is isolated by precipitation or extraction, followed by purification through recrystallization or chromatography.
Alternative Synthetic Considerations
Hydrolysis and salt formation : If intermediates are isolated as esters or protected forms, hydrolysis using alkali metal hydroxides (e.g., sodium hydroxide, lithium hydroxide) in alcoholic solvents (ethanol, methanol) at temperatures ranging from 0 °C to reflux can be employed to yield the free acid form.
Reaction time : Hydrolysis or coupling reactions typically proceed over 1 to 24 hours, with 5 to 10 hours being optimal for completion.
Use of acidic or basic additives : Acidic compounds such as hydrochloric acid may be added post-reaction to precipitate the product as a salt, aiding purification.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The oxidation and functionalization of furan derivatives using MnO2 and sodium cyanide have been demonstrated to proceed efficiently at room temperature with moderate yields (~36% for related compounds).
The amide coupling step benefits from the use of carbodiimide reagents, which provide good yields and mild reaction conditions, minimizing side reactions.
Hydrolysis conditions using lithium hydroxide in ethanol at 40–70 °C for 5–10 hours have been reported as effective for converting ester intermediates to the free acid form, with subsequent acidification to isolate the product as a hydrochloride salt.
Purification by column chromatography using dichloromethane/methanol mixtures with acetic acid additives improves product purity by removing inorganic residues and side products.
The overall synthetic route is adaptable and can be optimized by varying solvent systems, reaction times, and temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various alkyl or aryl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing furan derivatives exhibit antimicrobial properties. In a study assessing a library of compounds for anthelmintic activity, several furan-containing compounds demonstrated significant efficacy against nematodes like Caenorhabditis elegans . This suggests that 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid may possess similar properties, making it a candidate for further exploration in antimicrobial drug development.
Cancer Therapeutics
The compound's structural similarity to known inhibitors of heat shock proteins (Hsp90) suggests potential applications in oncology. Hsp90 inhibitors are crucial in cancer therapy due to their role in protein folding and stability of oncogenic proteins. Research has shown that modifications to the resorcylate scaffold can enhance selectivity towards specific human paralogs, indicating that derivatives of this compound could be developed as selective Hsp90 inhibitors .
Biochemical Applications
Proteomics Research
this compound is marketed as a specialty product for proteomics research . Its unique structure allows it to act as a probe for studying protein interactions and functions, which is essential for understanding cellular processes and disease mechanisms.
Enzyme Inhibition Studies
The compound may also serve as an inhibitor in enzyme assays, particularly those involving furan-related metabolic pathways. Enzyme kinetics studies could elucidate its effects on specific targets, providing insights into its mechanism of action.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical processes.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
4-(Furan-2-ylmethylene)amino-benzoic Acid (JP2)
- Structure: A Schiff base formed between 4-aminobenzoic acid and furfural.
- Key Differences: Lacks the methoxymethyl and carbonyl groups present in the target compound. The imine bond (C=N) in JP2 contrasts with the amide bond (CONH) in 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid, affecting stability and hydrogen-bonding capacity .
Furosemide (5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)-amino benzoic acid)
- Structure : Contains a sulfonamide group, chlorine substituent, and furanylmethyl side chain.
- Key Differences : The sulfonamide group enhances acidity and hydrogen-bonding capacity compared to the amide in the target compound. Furosemide’s chlorine atom increases molecular weight (330.77 g/mol) and lipophilicity .
- Biological Activity : A clinically used diuretic, highlighting the therapeutic relevance of furan-modified benzoic acid derivatives .
4-Amino-2-fluoro-5-methoxybenzoic Acid
- Structure : Features a fluorine atom and methoxy group on the aromatic ring.
- Key Differences : Fluorine’s electronegativity alters electronic properties compared to the methoxymethyl-furan group. The absence of a fused heterocycle simplifies the structure .
Physicochemical Properties
Notes:
- Furosemide ’s sulfonamide group increases solubility in physiological conditions, a trait absent in the target compound .
Biological Activity
4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid is a compound with a unique structural configuration that includes a furan ring, methoxymethyl group, and an amino-substituted benzoic acid moiety. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13NO5
- Molecular Weight : 275.26 g/mol
- Structural Features : The compound features an amide bond connecting the furan-derived carbonyl group to the benzoic acid structure, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. Specific pathways that may be modulated include:
- Inflammation : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Its structure suggests potential interactions with microbial cell membranes or metabolic pathways, which could lead to antibacterial or antifungal effects.
Biological Activity Studies
Research into the biological activities of this compound is still emerging. However, several studies have indicated promising results in various areas:
Antimicrobial Activity
A study indicated that derivatives of compounds containing furan rings often exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
The furan moiety is known for its presence in various natural products with anticancer properties. For example, related furan derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HepG2 . Ongoing research aims to evaluate the specific cytotoxicity and mechanism of action of this compound in these contexts.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzoic Acid | Basic benzoic structure with an amino group | Known as PABA; used in sunscreen formulations |
| 5-Methoxymethylfuran-2-carboxylic Acid | Furan ring with a carboxylic group | Lacks amino substitution; primarily studied for furan properties |
| 4-(Hydroxymethyl)benzoic Acid | Hydroxymethyl substitution on benzoic acid | Exhibits different solubility and reactivity patterns |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in these similar compounds.
Q & A
Q. What are the key synthetic routes for preparing 4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid?
The compound is typically synthesized via a coupling reaction between 5-methoxymethyl-furan-2-carboxylic acid derivatives and 4-aminobenzoic acid. A common method involves activating the furan-2-carbonyl group using coupling agents like HATU or EDCI, followed by reaction with 4-aminobenzoic acid under inert conditions (e.g., nitrogen atmosphere) . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures. Confirmation of structure requires NMR (¹H/¹³C) and HRMS analysis.
Q. How can researchers verify the purity and structural integrity of this compound?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural confirmation relies on:
- ¹H NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for benzoic acid), methoxymethyl (δ 3.3–3.5 ppm), and furan protons (δ 6.5–7.0 ppm).
- IR spectroscopy : Stretching bands for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peak at m/z 275.26 (C₁₄H₁₃NO₅) .
Q. What solvents and conditions optimize its solubility for in vitro assays?
The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. For biological assays:
- Use DMSO as a stock solvent (<1% final concentration to avoid cytotoxicity).
- For aqueous buffers, adjust pH to 7–8 (carboxylic acid deprotonation enhances solubility) .
- Co-solvents like ethanol or PEG-400 can improve solubility at higher concentrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may arise from:
- Purity variations : Impurities from incomplete coupling reactions (e.g., residual EDCI) can skew results. Validate purity via HPLC and elemental analysis .
- Assay conditions : pH, solvent, and cell line variability (e.g., Gram-positive vs. Gram-negative bacteria). Standardize protocols using CLSI guidelines.
- Structural analogs : Compare with derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophore contributions .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
The furan ring and ester groups are susceptible to oxidative metabolism. Strategies include:
- Structural modification : Replace the methoxymethyl group with a cyclopropyl or fluorinated moiety to block CYP450 oxidation .
- Prodrug approaches : Mask the carboxylic acid as an ethyl ester to enhance membrane permeability, with enzymatic cleavage in vivo .
- In silico modeling : Use tools like SwissADME to predict metabolic hotspots and guide synthesis .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : The carboxylic acid group may degrade under strong acidic (pH <2) or basic (pH >10) conditions. Use neutral buffers (PBS, pH 7.4) for long-term storage.
- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in desiccated form to prevent hydrolysis .
- Light sensitivity : The furan ring is prone to photodegradation. Use amber vials for light-sensitive experiments .
Methodological Considerations
Q. What analytical techniques differentiate this compound from structurally similar derivatives?
- X-ray crystallography : Resolves spatial arrangement of the methoxymethyl group and amide linkage .
- Tandem MS/MS : Fragmentation patterns distinguish between positional isomers (e.g., 4- vs. 3-substituted benzoic acid derivatives) .
- 2D NMR (COSY, NOESY) : Correlates coupling between furan protons and the methoxymethyl group to confirm regiochemistry .
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of the amide bond) .
- Quality by Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters like temperature, solvent ratio, and reaction time .
Data Contradiction Analysis
Q. How to address conflicting reports on its COX-2 inhibition potency?
Contradictions may arise from:
- Assay variability : Cell-free vs. cell-based assays (e.g., COX-2 in HEK293 vs. RAW264.7 macrophages). Validate using standardized kits (e.g., Cayman Chemical COX Inhibitor Screening Assay).
- Enantiomeric purity : Chiral centers in analogs (if present) can alter activity. Use chiral HPLC to confirm enantiomer ratios .
- Protein binding : Differences in serum protein binding (e.g., BSA) across studies may affect IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
